![molecular formula C7H7NO3S B13887137 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid CAS No. 13120-40-6](/img/structure/B13887137.png)
2-oxo-2-[(2-thienylmethyl)amino]Acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[(2-thienylmethyl)amino]Acetic acid is an organic compound with the molecular formula C15H16N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid typically involves the reaction of thienylmethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process may involve continuous flow reactors to enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[(2-thienylmethyl)amino]Acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-oxo-2-[(2-thienylmethyl)amino]Acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-oxo-2-[(2-thienylmethyl)amino]ethyl(phenyl)amino]acetic acid
- **4-Methoxyphenyl-2-oxo-2-[(2-thienylmethyl)amino]ethylamino]acetic acid
Uniqueness
Compared to similar compounds, 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid exhibits unique properties due to the presence of the thienylmethyl group. This group imparts specific chemical reactivity and biological activity, making the compound valuable for various applications .
Properties
CAS No. |
13120-40-6 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-oxo-2-(thiophen-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C7H7NO3S/c9-6(7(10)11)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
VRDIUJCXTZNRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)

![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
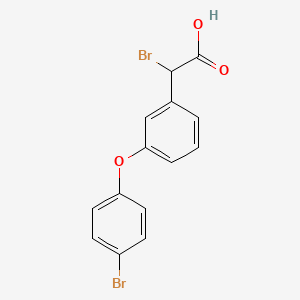
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
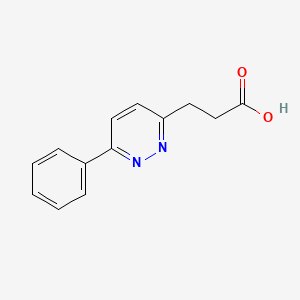

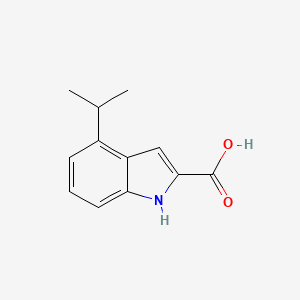
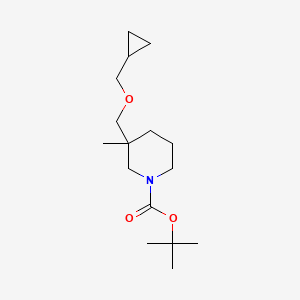

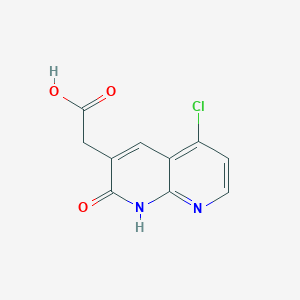

![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
